Vitexin 2''-O-rhamnoside

Description

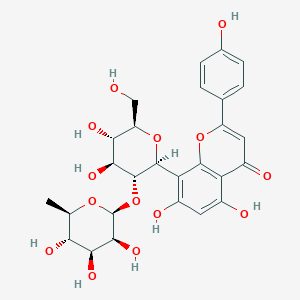

Structure

2D Structure

Properties

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPBZVKGHHTIE-HUBYJIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215119 | |

| Record name | Vitexin-2''-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64820-99-1 | |

| Record name | Vitexin 2′′-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64820-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexin 2''-o-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin-2''-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITEXIN 2''-O-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7Y63I5X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytochemical Investigations of Vitexin 2 O Rhamnoside

Distribution in Medicinal Plants and Natural Sources

Vitexin-2-O-rhamnoside has been identified in a variety of plant species, where it often co-exists with other related flavonoids. Its distribution is particularly notable in the Crataegus and Passiflora genera, which are well-known for their use in traditional medicine.

Hawthorn (Crataegus spp.) is a primary natural source of vitexin-2-O-rhamnoside. This compound is considered one of the major flavonoids in hawthorn leaves and is often used for the standardization of hawthorn extracts. nih.govresearchgate.net Phytochemical studies have revealed its presence in various parts of the plant, including leaves, flowers, and berries, with concentrations varying among different species and even between different morphological parts of the same plant. researchgate.netmdpi.com

For instance, in a study of 15 Iranian hawthorn species, Crataegus pseudoheterophylla was found to have the highest content of vitexin-2-O-rhamnoside in its fruits, at a concentration of 0.17 mg/g dry weight, although it was not detected in most other species studied. mdpi.com In contrast, leaves of Crataegus pinnatifida have been reported to contain a significant amount of vitexin-2-O-rhamnoside, with one analysis indicating a concentration of 62.3 mg/g of dry weight in the extract. researchgate.net Another study on Turkish hawthorn species found that the leaves and berries of Crataegus monogyna ssp. monogyna met the European Pharmacopoeia standards for total flavonoid content, which includes vitexin-2-O-rhamnoside. researchgate.net The leaves of Austrian Crataegus pentagyna have also been shown to contain vitexin-2-O-rhamnoside among other flavonoids. nih.gov

Table 1: Vitexin-2-O-rhamnoside Content in Selected Crataegus Species

| Species | Plant Part | Concentration | Reference |

| Crataegus pseudoheterophylla | Fruit | 0.17 mg/g dw | mdpi.com |

| Crataegus pinnatifida | Leaves (extract) | 62.3 mg/g dw | researchgate.net |

| Crataegus monogyna | Leaves and Berries | Meets EP standards | researchgate.net |

| Crataegus pentagyna | Leaves | Present | nih.gov |

dw: dry weight, EP: European Pharmacopoeia

The genus Passiflora, commonly known as passionflower or passion fruit, is another significant source of vitexin-2-O-rhamnoside. This compound has been identified in the leaves of several Passiflora species, contributing to their chemical profile and potential biological activities. researchgate.netacademicjournals.org

A study quantifying vitexin-2-O-rhamnoside in the aqueous extracts of three Passiflora species found the highest content in Passiflora foetida (7.21%), followed by Passiflora setacea (3.66%), and Passiflora alata (2.89%). academicjournals.orgacademicjournals.org In P. alata leaves, the concentration was determined to be 28.92 ± 0.72 µg/mL in a 1 mg/mL aqueous extract, which is equivalent to 2.89% of the lyophilized extract. researchgate.netacademicjournals.org Chromatographic analyses have confirmed the presence of vitexin-2-O-rhamnoside in the leaves of these species, often alongside other flavonoids like vitexin (B1683572), isovitexin (B1672635), and orientin. researchgate.netscielo.br

Table 2: Vitexin-2-O-rhamnoside Content in Selected Passiflora Species

| Species | Plant Part | Concentration (% of lyophilized extract) | Reference |

| Passiflora foetida | Leaves | 7.21% | academicjournals.org |

| Passiflora setacea | Leaves | 3.66% | academicjournals.org |

| Passiflora alata | Leaves | 2.89% | academicjournals.orgacademicjournals.org |

Beyond Crataegus and Passiflora, vitexin-2-O-rhamnoside has been identified in other plant sources. For example, it has been found in the leaves of Phyllostachys edulis, a species of bamboo. scielo.br Additionally, studies on wheat (Triticum aestivum L.) sprouts have identified vitexin-2-O-rhamnoside as one of the phytochemicals present, highlighting the potential for its presence in common food sources. mdpi.com

Methodologies for Isolation and Purification of Vitexin-2-O-rhamnoside

The isolation and purification of vitexin-2-O-rhamnoside from its natural sources are crucial for its further study and potential applications. Various scientific techniques have been developed and optimized to achieve high purity and yield of this compound.

Chromatography is the cornerstone for the separation and purification of vitexin-2-O-rhamnoside from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound. nih.govnih.govnih.gov Reverse-phase (RP) HPLC methods have been developed for the simultaneous determination of vitexin-2-O-rhamnoside and other flavonoids in hawthorn extracts. wisdomlib.org These methods often utilize C18 columns with a mobile phase consisting of a mixture of solvents like acetonitrile, water, and an acid such as phosphoric or formic acid. nih.govsielc.com

For larger-scale isolation, preparative chromatographic techniques are employed. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative separation of flavonoids, including vitexin-2-O-rhamnoside, from the leaves of Crataegus pinnatifida. nih.gov This technique, which is based on liquid-liquid partition, can yield pure compounds in a single step. nih.gov Another effective method involves the use of macroporous resins. nih.gov Studies have shown that certain resins, such as HPD-400, exhibit excellent adsorption and desorption capacities for vitexin-2-O-rhamnoside, leading to a significant increase in its purity from hawthorn leaf extracts. nih.gov Following resin-based purification, the content of vitexin-2-O-rhamnoside can be enriched several-fold. nih.gov Gel filtration chromatography using Sephadex LH-20 has also been employed as a purification step for flavonoids. unimi.it

Table 3: Chromatographic Techniques for Vitexin-2-O-rhamnoside Isolation and Analysis

| Technique | Application | Key Features | Reference |

| HPLC/RP-HPLC | Quantification and Analysis | C18 columns, acetonitrile/water mobile phase | nih.govnih.govwisdomlib.orgsielc.com |

| HSCCC | Preparative Isolation | Liquid-liquid partition, one-step separation | nih.gov |

| Macroporous Resins | Purification | High adsorption/desorption capacity (e.g., HPD-400) | nih.gov |

| Sephadex LH-20 | Purification | Gel filtration chromatography | unimi.it |

The efficiency of vitexin-2-O-rhamnoside extraction from plant material is a critical first step that significantly influences the final yield. Various extraction methods have been investigated to maximize the recovery of this compound. Traditional methods include Soxhlet extraction and maceration. nih.gov

More modern techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have been shown to offer higher extraction efficiency in a shorter time. nih.govzums.ac.ir A study on Crataegus monogyna demonstrated that an optimized microwave-assisted protocol resulted in the highest extraction efficiency for vitexin-2-O-rhamnoside compared to other methods. nih.gov The optimization of extraction parameters, including the type of solvent, solvent-to-sample ratio, extraction time, and temperature, is crucial for maximizing the yield. For instance, response surface methodology has been employed to determine the optimal conditions for MAE of bioactive compounds from plant leaves. zums.ac.ir Simple protein precipitation with methanol (B129727) has also been used as an effective method for extracting vitexin-2-O-rhamnoside from plasma samples for pharmacokinetic studies, with an average recovery of 97.2%. researchgate.net

Optimization of Extraction Procedures for Vitexin-2-O-rhamnoside Yield

Conventional Extraction Methods

Traditional methods for extracting Vitexin-2-O-rhamnoside from plant materials have included maceration and Soxhlet extraction. researchgate.netnih.gov For instance, research on Crataegus monogyna involved maceration as one of the extraction techniques investigated. researchgate.net Similarly, Soxhlet extraction has been employed to obtain this and other phenolic compounds from the leaves and flowers of the same plant. jst.go.jpnih.gov Another conventional approach involves refluxing the plant material, such as the leaves of Crataegus pinnatifida Bge. var. major, with an aqueous ethanol (B145695) solution. psu.edu While these methods are well-established, they can be time-consuming and may require larger volumes of solvents.

Advanced Extraction Techniques (e.g., Ultrasound-Assisted, Microwave-Assisted)

In recent years, more advanced and efficient extraction techniques have been developed and optimized for the isolation of Vitexin-2-O-rhamnoside. These methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.

Ultrasound-Assisted Extraction (UAE) has proven to be an effective method. One study on Crataegus pinnatifida leaves utilized UAE in conjunction with an alkyl polyglycoside surfactant to enhance the extraction of Vitexin-2-O-rhamnoside. nih.gov The process was optimized by considering parameters like ultrasonic power, surfactant concentration, and extraction time. nih.gov Another innovative approach combined heat treatment with an ionic liquid-lithium salt mixture followed by ultrasound-assisted extraction from Phyllostachys edulis leaves, demonstrating high extraction yields. nih.gov

Microwave-Assisted Extraction (MAE) is another powerful technique that has been successfully applied. researchgate.net Research on Crataegus monogyna demonstrated that MAE protocols could achieve higher extraction efficiency compared to conventional methods like maceration and Soxhlet extraction. researchgate.netnih.gov The optimization of MAE for polyphenol extraction from Crataegus monogyna involved adjusting parameters such as ethanol concentration, temperature, and solvent-to-plant ratio to maximize the yield of compounds including Vitexin-2-O-rhamnoside. mdpi.com

The following table summarizes a comparison of different extraction methods used for obtaining Vitexin-2-O-rhamnoside and other flavonoids from Crataegus species.

| Extraction Method | Plant Source | Key Findings | Reference |

| Maceration | Crataegus monogyna | Investigated as a conventional extraction method. | researchgate.net |

| Soxhlet Extraction | Crataegus monogyna | Yields were comparatively lower than advanced techniques. | jst.go.jp |

| Ultrasound-Assisted | Crataegus pinnatifida | Use of a surfactant enhanced extraction efficiency. | nih.gov |

| Microwave-Assisted | Crataegus monogyna | Showed higher extraction efficiency and reproducibility. | researchgate.netnih.gov |

Advancements in Structural Elucidation and Characterization of Vitexin-2-O-rhamnoside

The precise identification and structural confirmation of Vitexin-2-O-rhamnoside rely on a combination of modern spectroscopic techniques. These methods provide detailed information about its molecular structure, including the connectivity of atoms and the nature of the glycosidic linkages.

Spectroscopic Techniques for Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of natural products like Vitexin-2-O-rhamnoside. Both ¹H-NMR and ¹³C-NMR spectra provide critical data for confirming the compound's identity. The chemical structures of Vitexin-2-O-rhamnoside and its internal standard, vitexin-4"-O-glucoside, have been confirmed using ¹H-NMR and ¹³C-NMR data. psu.edu Public databases such as PhytoBank and ChemicalBook provide access to the ¹H-NMR spectra of Vitexin-2-O-rhamnoside. chemicalbook.comphytobank.ca Furthermore, detailed ¹H and ¹³C-NMR data have been published for related flavonoid glycosides isolated from various plant species, aiding in the comparative analysis and structural confirmation of Vitexin-2-O-rhamnoside. researchgate.net

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of Vitexin-2-O-rhamnoside, further corroborating its structure. The exact mass of Vitexin-2-O-rhamnoside has been determined as 578.16356, corresponding to the molecular formula C₂₇H₃₀O₁₄. massbank.eu Mass spectral databases like MassBank host MS2 spectra of Vitexin-2-O-rhamnoside, showing its fragmentation patterns under specific conditions, such as collision-induced dissociation (CID). massbank.eumassbank.eu

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS), provides a highly sensitive and selective method for the analysis of Vitexin-2-O-rhamnoside in complex mixtures like plant extracts and biological fluids.

Numerous studies have developed and validated LC-MS/MS and UPLC-MS/MS methods for the simultaneous determination of Vitexin-2-O-rhamnoside and other flavonoids. researchgate.netnih.govnih.gov These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode and employ multiple reaction monitoring (MRM) for quantification. nih.gov For instance, a UPLC-ESI-MS/MS method was developed for the pharmacokinetic study of Vitexin-2-O-rhamnoside in rat plasma, monitoring the transition of m/z 579 to 433. nih.gov Similarly, another method quantified Vitexin-2-O-rhamnoside by monitoring the precursor-product ion transition at m/z 577.3/413.2. researchgate.net

These advanced analytical techniques have been successfully applied to analyze flavonoids in the leaves of different Crataegus species, highlighting the variations in their chemical profiles. nih.govmdpi.com The development of such robust analytical methods is crucial for the quality control of herbal medicines and for understanding the pharmacokinetic behavior of their bioactive constituents. nih.gov

The following table presents key parameters from selected LC-MS/MS and UPLC-MS/MS methods for the analysis of Vitexin-2-O-rhamnoside.

| Analytical Technique | Matrix | Monitored Transition (m/z) | Application | Reference |

| UPLC-ESI-MS/MS | Rat Plasma | 579 → 433 | Pharmacokinetic study | nih.gov |

| LC-MS/MS | Rat Plasma | 577.3 → 413.2 | Simultaneous determination of seven flavonoids | researchgate.net |

| UPLC-ESI-MS/MS | Rat Plasma | 293.10 (product ion) | Simultaneous determination of four flavonoids | nih.gov |

| LC-MS/MS | Rat Plasma | 577.2 → 293.0 (negative ion) | Pharmacokinetic and bioavailability studies | consensus.app |

Mass Spectrometry (MS) Applications in Vitexin-2-O-rhamnoside Characterization

MSⁿ Fragmentation Analysis for C-Glycosylation Position Confirmation

Multi-stage mass spectrometry (MSⁿ) is a powerful analytical technique for the structural elucidation of complex molecules like Vitexin-2-O-rhamnoside. It is particularly vital for confirming the specific location of glycosidic linkages, which can be challenging due to the isomeric nature of many flavonoid glycosides.

For Vitexin-2-O-rhamnoside, which is an O-glycosylated C-glycoside (specifically, a 2″-O-rhamnosyl derivative of the C-glycoside vitexin), MSⁿ fragmentation patterns provide diagnostic ions that confirm the attachment position of the rhamnose sugar. Research has shown that while MS² spectra may be insufficient to differentiate C-6 and C-8 glycosidic isomers, subsequent fragmentation stages (MS³ and MS⁴) yield definitive data. nih.gov Specifically, MS⁴ analysis has been successfully used to prove the exact C-glycosylation position in Vitexin-2-O-rhamnoside. nih.gov

In negative ion mode ESI-MSⁿ, specific fragmentation rules for 2″-O-glycosyl-C-glycosyl derivatives have been established. A characteristic fragmentation pathway involves the preferential loss of water ([M-H-18]⁻), leading to a prominent Z⁻ ion. This fragmentation behavior helps to distinguish 2″-O-glycosylation from other positions, such as 6″-O-glycosylation. researchgate.net In positive ion mode, a common fragmentation observed for Vitexin-2-O-rhamnoside involves the transition from the protonated molecule [M+H]⁺ at m/z 579.0 to a product ion at m/z 433.1. researchgate.net This corresponds to the loss of the rhamnosyl moiety. Further fragmentation of ions like the one at m/z 413 in negative mode can produce a base peak at m/z 293, which is a diagnostic pattern for this type of compound. uma.pt

Table 2: Key MSⁿ Fragmentation Data for Vitexin-2-O-rhamnoside

| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Positive (ESI) | 579.0 [M+H]⁺ | 433.1 | Loss of rhamnosyl moiety | researchgate.net |

| Negative (ESI) | 593 [M-H]⁻ | 413 | Characteristic fragment of O-glycosyl-C-glycoside | uma.pt |

| Negative (ESI) | 413 | 293 (Base Peak) | Diagnostic fragment for 2"-O-glycosylation | uma.pt |

| N/A | MS⁴ analysis provides definitive data for C-glycosylation position. | Structural confirmation | nih.gov |

Ultraviolet-Visible (UV) Spectroscopy for Flavonoid Analysis

Ultraviolet-Visible (UV) spectroscopy is a fundamental technique used in the analysis of flavonoids, including Vitexin-2-O-rhamnoside. Due to their chromophoric flavone (B191248) backbone, these compounds exhibit characteristic absorption spectra in the UV-Vis range, which is essential for their detection and quantification.

The UV spectrum of Vitexin-2-O-rhamnoside, like other apigenin-based flavonoids, typically shows two major absorption bands. Research indicates that the UV absorption maxima (λmax) are found around 270 nm (Band II) and 335 nm (Band I). nih.gov In analytical applications, particularly HPLC, the detection wavelength is often set at or near the Band I maximum to achieve high sensitivity and selectivity for quantification. Various studies have utilized specific wavelengths for this purpose, demonstrating the utility of UV detection in phytochemical analysis. For example, wavelengths of 338 nm, 340 nm, and 360 nm have all been successfully employed for the quantification of Vitexin-2-O-rhamnoside in plant extracts. nih.govacademicjournals.orgnih.govwisdomlib.org The choice of 340 nm has been noted to offer enhanced selectivity in complex samples. academicjournals.org

Table 3: UV Detection Wavelengths Used in the Analysis of Vitexin-2-O-rhamnoside

| Wavelength (nm) | Analytical Method | Reference |

|---|---|---|

| 335 | General UV Spectrum (λmax) | nih.gov |

| 338 | RP-HPLC | wisdomlib.org |

| 340 | HPLC-DAD-UV | academicjournals.orgnih.gov |

| 360 | HPLC-UV | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, thereby contributing to its structural confirmation. For a complex flavonoid glycoside like Vitexin-2-O-rhamnoside, the FT-IR spectrum reveals characteristic absorption bands corresponding to its various structural components, such as hydroxyl groups, carbonyl groups, aromatic rings, and glycosidic bonds.

The FT-IR spectrum of a flavonoid provides a unique "fingerprint." nih.gov Analysis of plant extracts containing Vitexin-2-O-rhamnoside has shown absorption bands typical for flavonoids. embrapa.br For instance, the C-O stretching vibrations due to the flavonoid structure are represented by bands in the region of 1033-1084 cm⁻¹. researchgate.net The presence of multiple hydroxyl (-OH) groups from both the aglycone and the sugar moieties results in a broad absorption band in the high-wavenumber region, typically around 3400 cm⁻¹. The C=O stretching vibration of the γ-pyrone ring is a key feature for flavones, appearing in the 1650-1600 cm⁻¹ region. ptfarm.pl Aromatic C=C stretching vibrations from the A and B rings are also observed in the 1600-1450 cm⁻¹ range. researchgate.net Furthermore, bands related to C-O-C stretching from the glycosidic linkages and C-OH deformations from the sugar units appear in the fingerprint region (approximately 1200-1000 cm⁻¹). nih.gov In studies involving Passiflora species, FT-IR analysis combined with chemometrics has been used to differentiate extracts, with Vitexin-2-O-rhamnoside being identified as a relevant metabolite for discrimination. embrapa.br

Table 4: General FT-IR Absorption Bands Relevant to Flavonoids like Vitexin-2-O-rhamnoside

| Wavenumber Range (cm⁻¹) | Functional Group Vibration | Structural Component | Reference |

|---|---|---|---|

| ~3400 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups | ptfarm.pl |

| 1650-1600 | C=O stretching | γ-Pyrone ring | ptfarm.pl |

| 1600-1450 | C=C stretching | Aromatic rings | researchgate.net |

| 1200-1000 | C-O-C stretching, C-OH deformation | Glycosidic bonds, sugar moieties, flavonoid skeleton | researchgate.netnih.gov |

Molecular Targets and Intracellular Signaling Pathways of Vitexin 2 O Rhamnoside

Modulation of Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

Research has shown that Vitexin-2-O-rhamnoside actively modulates the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis. medchemexpress.comscispace.com

In a study using a cyclophosphamide-induced immunosuppression mouse model, administration of Vitexin-2-O-rhamnoside was found to upregulate the phosphorylation levels of both PI3K and Akt in a dose-dependent manner. nih.govscispace.com This activation of the PI3K/Akt pathway is significant as it is a key regulator of immune function. The study demonstrated that by enhancing the phosphorylation of PI3K and Akt, Vitexin-2-O-rhamnoside helps to improve the immune response in immunosuppressed subjects. nih.gov The compound's influence on this pathway is linked to its ability to enhance antioxidant capacity and promote lymphocyte proliferation. nih.gov

Furthermore, Vitexin-2-O-rhamnoside has been observed to inhibit apoptosis, a process often regulated by the PI3K/Akt pathway. medchemexpress.comscispace.com By increasing the phosphorylation and subsequent activation of this pathway, the compound contributes to cell survival and mitigates cellular damage. medchemexpress.comscispace.com

| Model System | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Cyclophosphamide-treated mice | Increased phosphorylation of PI3K and Akt | Upregulation of the PI3K/Akt signaling pathway | nih.govscispace.com |

| General cellular models | Inhibition of apoptosis | Increased cell survival associated with PI3K/Akt activation | medchemexpress.com |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Based on a comprehensive review of the available scientific literature, there is currently no specific research data detailing the direct interaction of Vitexin-2-O-rhamnoside with the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. While the compound is noted for its antioxidant activities, its specific role in the activation or modulation of the Nrf2 signaling cascade has not been elucidated in published studies. researchgate.netscispace.com

Involvement in Mitogen-Activated Protein Kinase (MAPK) Pathways

A thorough literature search did not yield specific studies on the direct involvement of Vitexin-2-O-rhamnoside with the Mitogen-Activated Protein Kinase (MAPK) pathways.

There is no specific scientific information available that describes the effects of Vitexin-2-O-rhamnoside on Extracellular Signal-Regulated Kinase (ERK1/2) activity.

Specific research findings on the modulation of c-Jun N-terminal Kinases (JNK) by Vitexin-2-O-rhamnoside are not available in the current scientific literature.

There is no available research data specifically investigating the interaction between Vitexin-2-O-rhamnoside and the p38 MAPK signaling pathway.

Regulation of Adenosine Monophosphate-Activated Protein Kinase (AMPKα) Signaling

Current research has not yet definitively established a direct regulatory role of Vitexin-2-O-rhamnoside on the Adenosine Monophosphate-Activated Protein Kinase (AMPKα) signaling pathway. However, studies on its parent compound, vitexin (B1683572), have shown interactions with this critical cellular energy sensor.

Vitexin has been observed to induce autophagy by targeting the AMPK/mTORC1 signaling axis, where it activates AMPK while inhibiting mTORC1. nih.gov This activation of AMPK by vitexin leads to the activation of the ULK1 complex, which in turn triggers a cascade of ATG protein-mediated events, ultimately leading to the formation of autophagosomes. nih.gov Furthermore, in renal cancer cells, vitexin has been shown to upregulate the AMPK/mTOR pathway. nih.gov Another study has suggested that the protective effects of vitexin against oxidative stress and inflammation may be mediated through the activation of the AMPK/GSK3β signaling pathway. nih.gov

While these findings on vitexin are noteworthy, it is imperative to conduct further research to determine if Vitexin-2-O-rhamnoside exerts similar or distinct effects on AMPKα signaling. The addition of the rhamnoside group may alter the compound's bioavailability, cellular uptake, and interaction with molecular targets.

Interactions with P-glycoprotein (P-gp) Efflux Transport System

Direct evidence detailing the interaction between Vitexin-2-O-rhamnoside and the P-glycoprotein (P-gp) efflux transport system is limited. However, indirect evidence suggests a potential relationship.

P-glycoprotein is a well-characterized ATP-dependent efflux pump that plays a significant role in multidrug resistance in cancer cells by actively transporting a wide range of xenobiotics out of the cell. Research on the parent compound, vitexin, has indicated that it can downregulate the expression of P-gp, thereby potentially reversing drug resistance. nih.gov

A study on Vitexin-2-O-rhamnoside demonstrated a significant increase in its oral bioavailability in rats when co-administered with verapamil, a known P-gp inhibitor. medchemexpress.com This observation suggests that Vitexin-2-O-rhamnoside may be a substrate of P-gp. By inhibiting P-gp, verapamil likely reduces the efflux of Vitexin-2-O-rhamnoside from intestinal cells back into the gut lumen, leading to increased absorption and higher plasma concentrations.

Further investigation is required to confirm whether Vitexin-2-O-rhamnoside is indeed a substrate of P-gp and to elucidate the precise nature of this interaction. Such studies would be valuable for understanding the pharmacokinetics of this compound and its potential for drug-drug interactions.

Other Identified Molecular Targets and Their Downstream Effects

Vitexin-2-O-rhamnoside has been shown to modulate several other key molecular targets and signaling pathways, contributing to its observed biological activities.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway:

Vitexin-2-O-rhamnoside has been found to upregulate the phosphorylation of the PI3K/Akt signaling pathway in a dose-dependent manner. medchemexpress.comnih.gov This pathway is a critical regulator of cell survival, proliferation, and apoptosis. bio-rad-antibodies.comnih.gov By activating this pathway, Vitexin-2-O-rhamnoside can promote cell survival and mitigate cellular damage. Activated Akt can phosphorylate a multitude of downstream targets to inhibit apoptosis and promote cell growth. mdpi.com

Cytokine Secretion:

In immunocompromised mice, Vitexin-2-O-rhamnoside has been shown to promote the secretion and mRNA expression of several key cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). medchemexpress.comnih.gov These cytokines play pivotal roles in modulating the immune response. For instance, IL-2 is a potent T-cell growth factor, while IFN-γ is a critical activator of macrophages and other immune cells. medchemexpress.com

Caspase-3 Inhibition:

Vitexin-2-O-rhamnoside has demonstrated the ability to inhibit the activity of caspase-3. medchemexpress.com Caspase-3 is a key executioner caspase in the apoptotic pathway, and its inhibition can protect cells from programmed cell death. In human adipose-derived stem cells subjected to oxidative stress, pretreatment with Vitexin-2-O-rhamnoside significantly reduced intracellular caspase-3 activity and the percentage of apoptotic and necrotic cells. medchemexpress.comnih.gov

Antioxidant Enzyme Activity:

Studies have also revealed that Vitexin-2-O-rhamnoside can enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). medchemexpress.comnih.gov SOD is a crucial enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.

Table 1: Summary of Research Findings on the Molecular Targets of Vitexin-2-O-rhamnoside

| Molecular Target/Pathway | Effect of Vitexin-2-O-rhamnoside | Observed Downstream Effects | Model System |

|---|---|---|---|

| PI3K/Akt Signaling Pathway | Upregulation of phosphorylation medchemexpress.comnih.gov | Promotion of cell survival and mitigation of cellular damage. | Cyclophosphamide-treated mice medchemexpress.comnih.gov |

| Cytokine Secretion | Increased secretion and mRNA expression of IFN-γ, IL-2, IL-6, and IL-12. medchemexpress.comnih.gov | Modulation of the immune response. | Cyclophosphamide-treated mice medchemexpress.comnih.gov |

| Caspase-3 | Inhibition of activity. medchemexpress.com | Reduction of apoptosis and necrosis. medchemexpress.comnih.gov | Human adipose-derived stem cells nih.gov |

| Superoxide Dismutase (SOD) | Increased activity. medchemexpress.comnih.gov | Protection against oxidative damage. | Cyclophosphamide-treated mice medchemexpress.comnih.gov |

Preclinical Pharmacological Studies in Animal Models of Vitexin 2 O Rhamnoside

Immunomodulatory Efficacy in Immunosuppressed Animal Models

Vitexin-2-O-rhamnoside has been investigated for its potential to counteract immunosuppression in animal models. Studies utilizing mice with compromised immune systems induced by cyclophosphamide have demonstrated the compound's ability to restore and enhance immune functions.

In preclinical studies, Vitexin-2-O-rhamnoside (VR) has shown efficacy in mitigating the damage to immune organs caused by immunosuppressive agents. In BALB/c mice treated with cyclophosphamide to induce an immunosuppressed state, administration of VR led to the improvement of spleen and thymus injury. nih.govscispace.com This restorative effect is crucial as these organs are central to the production and maturation of immune cells.

Furthermore, the compound was found to help restore peripheral blood levels, suggesting a positive impact on hematological parameters that are often compromised during immunosuppression. nih.govscispace.com Treatment with VR was observed to contribute to the recovery of weight in the immunosuppressed mice, indicating a general improvement in their physiological condition. nih.govscispace.com

| Parameter | Effect of Vitexin-2-O-rhamnoside Treatment | Animal Model |

|---|---|---|

| Spleen Injury | Improved | Cyclophosphamide-treated BALB/c mice |

| Thymus Injury | Improved | Cyclophosphamide-treated BALB/c mice |

| Body Weight | Restored to varying degrees | Cyclophosphamide-treated BALB/c mice |

| Peripheral Blood Levels | Restored | Cyclophosphamide-treated BALB/c mice |

Vitexin-2-O-rhamnoside has demonstrated a significant capacity to bolster the function of key immune cells in immunosuppressed animal models. nih.gov Research has shown that it effectively promotes the proliferation of both T and B lymphocytes, which are critical for cell-mediated and humoral immunity, respectively. nih.gov

The activity of Natural Killer (NK) cells and Cytotoxic T Lymphocyte (CTL) cells, which are vital for eliminating infected or cancerous cells, was also enhanced following treatment with Vitexin-2-O-rhamnoside. nih.gov The compound was found to stimulate the secretion and mRNA expression of several important cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.gov These cytokines play a pivotal role in orchestrating the immune response.

| Immune Parameter | Observed Effect |

|---|---|

| T Lymphocyte Proliferation | Effectively promoted |

| B Lymphocyte Proliferation | Effectively promoted |

| Natural Killer (NK) Cell Activity | Enhanced |

| Cytotoxic T Lymphocyte (CTL) Activity | Enhanced |

| Cytokine Secretion (IFN-γ, IL-2, IL-6, IL-12) | Increased secretion and mRNA expression |

Neuroprotective Studies in Disease Models

There is a lack of specific preclinical data focusing on the amelioration of neuronal tissue damage in animal models by Vitexin-2-O-rhamnoside. While the parent compound, vitexin (B1683572), has been studied for its neuroprotective properties, these findings cannot be directly extrapolated to Vitexin-2-O-rhamnoside.

Specific studies on the impact of Vitexin-2-O-rhamnoside on learning behaviors and cognitive function in animal disease models are not available in the current scientific literature. Research on the broader class of flavonoids, including the related compound vitexin, has suggested potential cognitive benefits, but dedicated investigation into Vitexin-2-O-rhamnoside is required.

Pharmacokinetic and Absorption Research

The pharmacokinetic profile of Vitexin-2-O-rhamnoside (VOR) has been characterized in rat models. Following intravenous administration, the pharmacokinetics of VOR were found to obey first-order kinetics. nih.gov Studies have shown that its area under the curve (AUC) is proportional to the administered dose, and key parameters such as the elimination half-life, systemic clearance, and apparent volume of distribution did not show significant differences across various doses. nih.gov

Research into the oral administration of VOR has revealed a very low bioavailability. researchgate.net This suggests that the compound is poorly absorbed from the gastrointestinal tract or is subject to significant first-pass metabolism. To investigate the reasons for this low oral bioavailability, studies have been conducted where VOR was co-administered with P-glycoprotein inhibitors, such as verapamil and ketoconazole, and absorption-promoting agents like bile salts. researchgate.net The results indicated that co-administration with verapamil and a high concentration of bile salts increased the oral bioavailability by approximately 1.77-fold and 3.15-fold, respectively. researchgate.net

| Parameter | Administration Route | Value (mean ± SD) |

|---|---|---|

| Oral Bioavailability (F) | Oral | 5.63% |

| Cmax | Oral (30 mg/kg) | 0.82 µg/mL |

| Tmax | Oral (30 mg/kg) | 13.67 min |

| Elimination half-life (t1/2β) | Intravenous | Not significantly different among doses |

| Systemic clearance (Cl) | Intravenous | Not significantly different among doses |

| Apparent volume of distribution (Vc) | Intravenous | Not significantly different among doses |

Analysis of Excretion Routes (Biliary and Renal)

Investigations into the elimination pathways of Vitexin-2-O-rhamnoside in mice have identified both biliary and renal excretion as the two principal routes. tandfonline.comnih.govphytopharmajournal.com Following intravenous administration, the compound is cleared from the body, with a significant portion being excreted as the unchanged parent compound. tandfonline.comnih.govphytopharmajournal.com

A study in mice provided a quantitative analysis of these routes. After intravenous dosing, approximately 12.83% of the administered Vitexin-2-O-rhamnoside was recovered in the urine, while 24.65% was found in the feces, indicative of biliary excretion. nih.govresearchgate.net Following oral administration, the excretion pattern shifted, with 4.13% of the dose recovered in urine and a much larger portion, 38.89%, in the feces. nih.govresearchgate.net This highlights that the unabsorbed fraction of the compound after oral intake is eliminated primarily through the feces, while the absorbed fraction is cleared by both the kidneys and the liver. nih.gov

| Administration Route | Urinary Excretion (%) | Fecal Excretion (%) | Total Recovery (%) |

|---|---|---|---|

| Intravenous | 12.83 ± 0.03 | 24.65 ± 1.75 | 37.48 ± 1.78 |

| Oral | 4.13 ± 0.01 | 38.89 ± 3.04 | 43.02 ± 3.05 |

Data derived from studies in mice following a 30 mg/kg dose. nih.gov

Influence of Efflux Transporters (e.g., P-gp) and Absorption Enhancers on Bioavailability

To understand the mechanisms behind its poor intestinal absorption, studies have investigated the role of efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes such as cytochrome P450 3A (CYP3A). nih.gov When Vitexin-2-O-rhamnoside was co-administered with inhibitors of P-gp (verapamil, cyclosporin A) or CYP3A (midazolam) in rats, only a slight increase in its plasma concentration was observed. nih.gov This suggests that while these transporters may have a minor role, they are not the primary drivers of the compound's low bioavailability. nih.gov

In contrast, the co-administration of absorption enhancers, such as bile salts and borneol, led to a significant increase in the plasma area under the concentration-time curve (AUC) of Vitexin-2-O-rhamnoside. nih.gov Another study found that co-administration with verapamil increased the oral bioavailability approximately 1.77-fold, while high concentrations of bile salts resulted in a 3.15-fold increase. These findings strongly indicate that the low bioavailability is mainly related to its inherently poor membrane permeability rather than extensive efflux or metabolism within the enterocytes. nih.gov

Systemic Distribution and Elimination Kinetics

Pharmacokinetic studies in rats following intravenous administration have shown that Vitexin-2-O-rhamnoside follows first-order elimination kinetics. researchgate.netscispace.com The pharmacokinetic parameters, including the elimination half-life (t1/2β), systemic clearance (Cl), and apparent volume of distribution (Vc), were found to be independent of the administered dose within a range of 15 to 120 mg/kg. researchgate.netscispace.com This linear pharmacokinetic profile indicates that the processes of distribution and elimination are not saturated within this dose range. researchgate.netscispace.com Following a single oral dose in rats, the compound was quantifiable in plasma, and its pharmacokinetic profile was characterized. researchgate.nettargetmol.com

| Parameter | Description |

|---|---|

| Elimination Half-life (t1/2β) | The time required for the plasma concentration of the drug to decrease by half during the elimination phase. |

| Systemic Clearance (Cl) | The volume of plasma cleared of the drug per unit of time. |

| Apparent Volume of Distribution (Vc) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Parameters were not significantly different across doses of 15, 30, 60, and 120 mg/kg, indicating first-order kinetics. researchgate.netscispace.com

Research in Cardiovascular System Models

Vitexin-2-O-rhamnoside is recognized as a primary bioactive flavonoid in hawthorn leaves, a botanical traditionally used in the management of cardiovascular diseases. researchgate.netbiosynth.com Preclinical research in animal models has substantiated this traditional use. Studies have shown that Vitexin-2-O-rhamnoside can inhibit anoxia/reoxygenation injury in the heart. medchemexpress.com Furthermore, it has demonstrated protective effects on cardiac myocytes and endothelial cells that have been subjected to injury, highlighting its potential for cardioprotection. biosynth.com These findings suggest a direct beneficial effect of the compound on the cellular components of the cardiovascular system.

Investigations into Metabolic Regulation (e.g., Fat and Glucose Metabolism)

Research has indicated that Vitexin-2-O-rhamnoside may play a role in metabolic regulation. Specifically, it has been shown to exhibit anti-lipase activity, which can interfere with the digestion and absorption of dietary fats. nih.gov This suggests a potential mechanism for influencing fat metabolism. In the context of glucose regulation, flavonoids including Vitexin-2-O-rhamnoside have been identified as inhibitors of quinone reductase 2. nih.gov This enzyme may be involved in the pathways that regulate insulin secretion, suggesting a possible, albeit indirect, role for the compound in glucose homeostasis. nih.gov

Hepatoprotective and Pancreatoprotective Studies

The protective effects of Vitexin-2-O-rhamnoside on the liver and pancreas are an emerging area of investigation. The compound is being explored for its potential hepatoprotective role in various experimental models. medchemexpress.com A key mechanism underlying its protective effects is its antioxidant activity. nih.gov In a study using cyclophosphamide-treated mice, Vitexin-2-O-rhamnoside administration was shown to improve spleen and thymus injury. scispace.com The study also documented a significant increase in the activities of key antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD), and an increase in total antioxidant capacity (T-AOC). scispace.com Since oxidative stress is a major contributor to tissue damage in both the liver and pancreas, these potent antioxidant effects suggest a strong potential for both hepatoprotective and pancreatoprotective activity. Furthermore, related flavonoids have been noted to protect against pancreatic β-cell injury. nih.gov

Conclusion and Future Directions in Vitexin 2 O Rhamnoside Research

Synthesis of Key Academic Research Findings and Their Implications

Vitexin-2-O-rhamnoside, a naturally occurring flavonoid glycoside, has been the subject of numerous studies to elucidate its therapeutic potential. biosynth.com A key finding is its significant antioxidant activity. Research has shown that it can protect human adipose-derived stem cells (hADSCs) from hydrogen peroxide-induced oxidative stress, mitigating cellular damage, morphological distortion, and nuclear condensation. nih.gov This protective effect is linked to a decrease in intracellular caspase-3 activity, a key enzyme in the apoptotic pathway. nih.govmedchemexpress.com

Furthermore, Vitexin-2-O-rhamnoside has demonstrated notable immunomodulatory effects. In studies involving mice with cyclophosphamide-induced immunosuppression, administration of this compound helped restore immune function. nih.gov Specifically, it improved the condition of the spleen and thymus, promoted the proliferation of T and B lymphocytes, and enhanced the activity of natural killer (NK) and cytotoxic T lymphocyte (CTL) cells. nih.gov This immunomodulatory action is associated with the upregulation of the PI3K/Akt signaling pathway and an increase in the activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and total antioxidant capacity (T-AOC). nih.gov The compound also promotes the secretion of important cytokines like IFN-γ, IL-2, IL-6, and IL-12. nih.gov

The anti-apoptotic and cytoprotective activities of Vitexin-2-O-rhamnoside are significant. It has been shown to inhibit apoptosis and increase the phosphorylation levels of PI3K/Akt. medchemexpress.com In MCF-7 breast cancer cells, it strongly inhibits DNA synthesis. medchemexpress.com These findings suggest that Vitexin-2-O-rhamnoside has potential applications in conditions characterized by oxidative stress and immune dysfunction. medchemexpress.comnih.gov The parent compound, vitexin (B1683572), has also been studied for its ability to reduce the production of pro-inflammatory cytokines. researchgate.net

Table 1: Summary of Key Research Findings for Vitexin-2-O-rhamnoside

| Biological Activity | Key Findings | Associated Mechanisms | References |

|---|---|---|---|

| Antioxidant | Protects human adipose-derived stem cells from H2O2-induced oxidative stress. | Increases activity of GSH-Px, SOD, and T-AOC; decreases malondialdehyde (MDA) levels. | nih.govnih.gov |

| Immunomodulatory | Restores immune function in cyclophosphamide-treated mice; promotes lymphocyte proliferation and NK/CTL cell activity. | Upregulates the PI3K/Akt signaling pathway; promotes secretion of IFN-γ, IL-2, IL-6, and IL-12. | nih.gov |

| Anti-apoptotic | Reduces intracellular caspase-3 activity and alleviates nuclear condensation. | Increases phosphorylation of PI3K/Akt. | nih.govmedchemexpress.com |

| Anti-proliferative | Strongly inhibits DNA synthesis in MCF-7 cells. | Not fully elucidated. | medchemexpress.com |

Unexplored Research Avenues and Methodological Challenges

Despite the promising findings, several research avenues for Vitexin-2-O-rhamnoside remain unexplored. The precise molecular mechanisms underlying its various biological activities require further investigation. While its effect on the PI3K/Akt pathway is noted, its interaction with other cellular signaling pathways is not yet fully understood. nih.gov The full spectrum of its anti-inflammatory and potential neuroprotective roles, which have been investigated for the parent compound vitexin, warrants dedicated study for the rhamnoside derivative. biosynth.comphytopharmajournal.com

A significant methodological challenge is the compound's low oral bioavailability. medchemexpress.com Like its parent compound vitexin, Vitexin-2-O-rhamnoside is likely subject to a significant first-pass effect in the intestine and liver, which limits its systemic exposure after oral administration. medchemexpress.comnih.gov Research into formulation strategies, such as co-administration with absorption enhancers like Verapamil or bile salts, has shown promise but needs more extensive investigation to optimize delivery. medchemexpress.com

Furthermore, the development and validation of standardized and robust analytical methods for quantifying Vitexin-2-O-rhamnoside in various biological matrices and complex plant extracts present an ongoing challenge. While RP-HPLC methods have been developed, there is a need for more cost-effective and efficient techniques to ensure quality control and facilitate pharmacokinetic studies. wisdomlib.orgacademicjournals.orgnih.gov The chemical instability and sensitivity of such phenolic compounds can complicate their accurate analysis. researchgate.net

Table 2: Unexplored Research Areas and Associated Challenges

| Unexplored Avenue | Description | Methodological Challenge |

|---|---|---|

| Detailed Mechanistic Studies | Elucidation of interactions with a broader range of signaling pathways beyond PI3K/Akt. | Complexity of cellular signaling networks. |

| Pharmacokinetic Profiling | Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) across different models. | Low oral bioavailability and rapid clearance. medchemexpress.comnih.gov |

| Neuroprotective Potential | Investigation into its effects on neurological disorders, building on findings for vitexin. phytopharmajournal.com | Blood-brain barrier permeability studies are needed. |

| Advanced Formulation | Development of novel delivery systems (e.g., nanoparticles, liposomes) to enhance bioavailability. | Ensuring stability and controlled release of the active compound. |

| Standardized Analytical Methods | Creation of universally accepted, cost-effective, and rapid methods for quantification in various samples. | Compound instability and matrix interference in complex samples like plant extracts. researchgate.netacademicjournals.org |

Translational Potential and Directions for Further Preclinical Development

The diverse biological activities of Vitexin-2-O-rhamnoside highlight its significant translational potential for therapeutic applications. Its potent antioxidant and anti-apoptotic properties make it a strong candidate for the treatment of cardiovascular diseases, where oxidative stress plays a crucial pathogenic role. nih.govselleckchem.com The demonstrated immunomodulatory effects suggest its utility in managing immune-related disorders or as an adjunct therapy to mitigate the immunosuppressive side effects of treatments like chemotherapy. medchemexpress.comnih.gov

To bridge the gap from bench to bedside, further preclinical development is essential. In-depth in vivo studies using various animal models of disease are required to validate the in vitro findings and to establish efficacy. These studies should focus on diseases where oxidative stress and inflammation are key factors, such as atherosclerosis, neurodegenerative diseases, and certain metabolic disorders.

Toxicological studies are a critical next step to establish a comprehensive safety profile. While current research indicates low cytotoxicity at effective concentrations, rigorous long-term toxicity and dose-escalation studies are necessary before it can be considered for human trials. nih.gov

Finally, optimizing the compound's formulation to improve its pharmacokinetic profile is paramount for its clinical success. medchemexpress.com Research should focus on developing delivery systems that can enhance its absorption, prolong its circulation time, and potentially target specific tissues. These preclinical advancements will provide the necessary foundation for designing future clinical trials to evaluate the therapeutic efficacy of Vitexin-2-O-rhamnoside in humans.

Q & A

Q. What standardized analytical methods are recommended for quantifying Vitexin-2-O-rhamnoside in plant extracts?

Quantification typically employs high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. For instance, Wang et al. validated an HPLC method for simultaneous determination of Vitexin-2-O-rhamnoside and related flavonoids, achieving a linear range of 0.1–50 μg/mL with a detection limit of 0.03 μg/mL . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is preferred for pharmacokinetic studies due to its sensitivity (e.g., LOD of 0.1 ng/mL in rat plasma) . Key parameters include:

Q. How can researchers ensure the structural integrity of Vitexin-2-O-rhamnoside during extraction?

Optimize extraction solvents (e.g., 70% ethanol or methanol) to preserve the glycosidic bond between vitexin and rhamnose. Thermal degradation studies suggest maintaining temperatures below 60°C during extraction . Validate purity using nuclear magnetic resonance (NMR) and high-resolution MS (HR-MS), comparing spectra with reference standards (e.g., CAS 64820-99-1) .

Q. What are the primary natural sources of Vitexin-2-O-rhamnoside for research purposes?

The compound is abundant in Crataegus spp. (hawthorn), particularly C. oxyacantha fruits (1.79% of total flavonoids) , and Vitex trifolia . Extraction protocols involve defatting with hexane, followed by ethanol/water extraction and purification via column chromatography .

Advanced Research Questions

Q. How does Vitexin-2-O-rhamnoside modulate oxidative stress pathways in vivo?

In cyclophosphamide-treated mice, Vitexin-2-O-rhamnoside (20 mg/kg/day, oral) upregulated PI3K/Akt signaling, reducing malondialdehyde (MDA) by 45% and increasing superoxide dismutase (SOD) activity by 32% . Experimental design should include:

Q. What molecular interactions underlie Vitexin-2-O-rhamnoside's inhibition of cancer cell proliferation?

Molecular docking reveals binding to Ser46, Cys145, and His41 residues in MCF-7 breast cancer cells, disrupting DNA synthesis (IC50 = 17.5 μM) . Advanced studies should combine:

Q. How can contradictory pharmacokinetic data from different studies be resolved?

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) arise from poor solubility and first-pass metabolism. Mitigation strategies include:

- Formulation : Nanoencapsulation (e.g., liposomes) to enhance solubility .

- Analytical rigor : Cross-validate assays using isotopic labeling (e.g., deuterated standards) .

- Model selection : Compare results across species (rats vs. primates) to assess translational relevance .

Data Contradiction Analysis

Q. Why do reported IC50 values for Vitexin-2-O-rhamnoside vary across studies?

Variability stems from:

- Cell line differences : MCF-7 (IC50 = 17.5 μM) vs. HepG2 (IC50 = 28 μM) due to differential expression of drug transporters .

- Assay conditions : Serum-free media may underestimate cytotoxicity by 15–20% compared to serum-containing media .

- Standardization : Ensure batch-to-batch consistency of reference material (e.g., ≥98% purity, CAS 64820-99-1) .

Q. How should researchers address discrepancies in flavonoid content reported for Crataegus extracts?

Factors include:

- Geographic variation : Total flavonoid content ranges from 1.79% (Turkish C. oxyacantha) to 0.63% (Chinese cultivars) .

- Extraction protocols : Soxhlet vs. ultrasound-assisted extraction yields ±10% variability .

- Validation : Cross-check with certified reference materials (e.g., Sigma-Aldrich SML-1234) .

Methodological Best Practices

Q. What guidelines ensure reproducibility in Vitexin-2-O-rhamnoside research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.